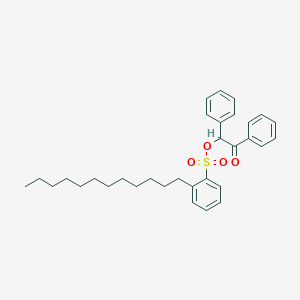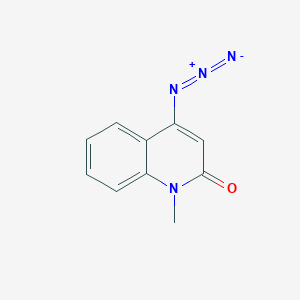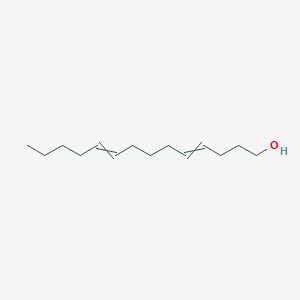
Tetradeca-4,9-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-4,9-dien-1-ol: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds located at the 4th and 9th positions of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-4,9-dien-1-ol typically involves the stereoselective hydrogenation of 1,5-diynes. One common method is the condensation of 5-(2-tetrahydropyranyloxy)-pent-1-yne with 4-nonynyl or 4-nonenyl bromide, followed by hydrolysis to yield tetradeca-4,9-diyn-1-ol or tetradeca-4-yn-9-en-1-ol. These intermediates are then partially hydrogenated to produce the desired geometric isomers of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of tetradeca-4,9-dienal.
Reduction: Formation of tetradecan-1-ol.
Substitution: Formation of tetradeca-4,9-dienyl halides or esters.
Scientific Research Applications
Tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as attraction or mating . The exact molecular pathways and targets are still under investigation, but its activity is primarily mediated through receptor-ligand interactions.
Comparison with Similar Compounds
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: This compound has a similar structure but contains additional triple bonds, which confer different chemical properties.
(Z,E)-Tetradeca-9,12-dien-1-yl acetate: This compound is an ester derivative with similar applications in pheromone studies.
Uniqueness: Tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions, which influence its reactivity and applications. Its ability to act as a pheromone makes it particularly valuable in entomological research and pest control.
Properties
CAS No. |
108609-20-7 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
InChI Key |
RTVRBZVCOFYNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


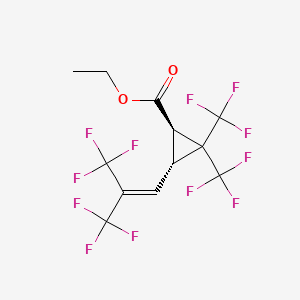
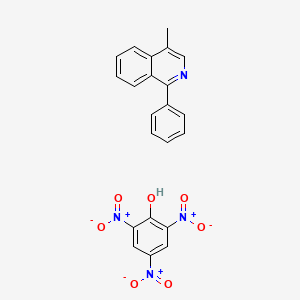
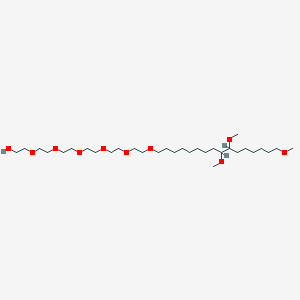
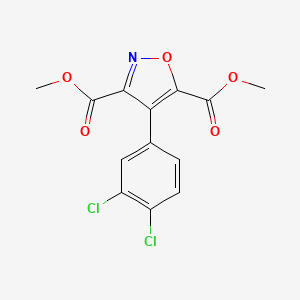
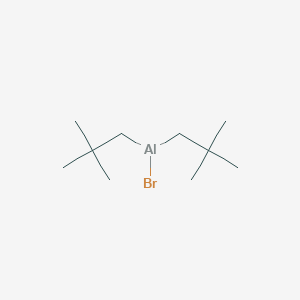
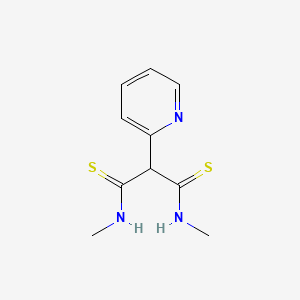
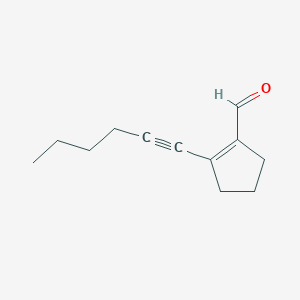
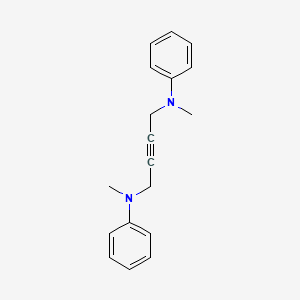

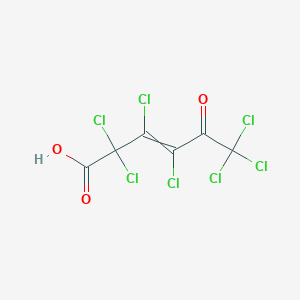
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
